Gal 9 -

Gal 9

Catalog Number: EVT-245761
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Galectin-9 is primarily expressed in various tissues, including the spleen, liver, and lungs. Its expression can be induced by pro-inflammatory cytokines such as interferon-beta and interferon-gamma. In terms of classification, Galectin-9 belongs to the tandem-repeat subfamily of galectins, which also includes Galectin-4, -8, and -12. The distinct CRDs of Galectin-9 exhibit varying affinities for different glycan structures, influencing its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of recombinant Galectin-9 typically involves the expression of the protein in Escherichia coli BL21 cells. The purification process often employs affinity chromatography techniques using lactose-agarose or glutathione-Sepharose columns. The purity of the recombinant protein is assessed through SDS-PAGE analysis. Additionally, galectins can be secreted via non-conventional pathways, including exosome-associated release mechanisms .

Molecular Structure Analysis

Structure and Data

Galectin-9's structure features two CRDs: the N-terminal CRD and the C-terminal CRD. These domains are responsible for binding to specific carbohydrate ligands. The amino acid sequences of these domains show only 39% similarity, suggesting distinct binding properties. The linker peptide connecting these domains varies in length among isoforms: long (58 amino acids), medium (26 amino acids), and short (14 amino acids). This structural diversity contributes to its functional versatility in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Galectin-9 participates in various biochemical interactions that influence cellular behavior. It can bind to glycoproteins such as programmed cell death protein 1 (PD-1) and T-cell immunoglobulin mucin-3 (TIM-3), modulating immune responses by promoting T cell apoptosis or enhancing immune tolerance. The binding affinity varies between its CRDs; notably, the C-terminal CRD shows a stronger interaction with PD-1 compared to the N-terminal CRD .

Mechanism of Action

Process and Data

The mechanism of action for Galectin-9 involves its interaction with specific receptors on immune cells. Upon binding to PD-1 or TIM-3 on T cells, Galectin-9 induces apoptosis or inhibits T cell activation through complex signaling pathways. This process is crucial for maintaining immune homeostasis and preventing excessive inflammatory responses . Experimental data indicate that Galectin-9 can form complexes with PD-1 and TIM-3, leading to enhanced immunosuppressive effects in tumor microenvironments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Galectin-9 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight ranges from 34 to 39 kDa depending on the isoform used. The protein shows high specificity for certain carbohydrates due to its CRDs' distinct binding affinities. Furthermore, it has been noted that post-translational modifications such as glycosylation can affect its function and stability .

Applications

Scientific Uses

Galectin-9 has garnered attention for its potential therapeutic applications across various fields:

  • Cancer Immunotherapy: By modulating T cell responses, Galectin-9 can be targeted to enhance anti-tumor immunity.
  • Autoimmune Diseases: Its role in regulating immune tolerance makes it a candidate for therapeutic strategies in conditions like lupus or rheumatoid arthritis.
  • Vaccine Development: As an adjuvant, Galectin-9 may enhance vaccine efficacy by promoting robust immune responses.
    Research continues to explore its diverse roles in health and disease, highlighting its potential as a biomarker for disease prognosis and a target for novel therapies .
Immunomodulatory Mechanisms of Galectin-9

Galectin-9 (Gal-9), a tandem repeat-type β-galactoside-binding lectin, functions as a master regulator of immune homeostasis through its interactions with multiple glycosylated receptors. Its expression is upregulated by inflammatory cytokines (e.g., IFN-γ), positioning it at the nexus of innate and adaptive immunity [1] [5]. This section delineates key receptor-mediated pathways underpinning its immunomodulatory functions.

Receptor-Mediated Signaling Pathways

TIM-3/Gal-9 Axis in T Cell Exhaustion and Apoptosis

Gal-9 binding to T-cell immunoglobulin and mucin-domain-containing-3 (TIM-3) triggers divergent outcomes based on cellular context and disease state. In chronic viral infections (e.g., HIV) and solid tumors, this axis drives CD8⁺ T cell exhaustion characterized by:

  • Co-inhibitory Receptor Synergy: Co-expression of Gal-9 with PD-1 or TIGIT on T cells synergistically amplifies exhaustion, impairing cytotoxic effector functions (e.g., IFN-γ, perforin) [1].
  • Apoptosis Induction: Gal-9/TIM-3 engagement activates caspase-dependent pathways, eliminating Th1 cells and terminally exhausted T cells [5] [7].
  • Clinical Correlations: High Gal-9⁺TIM-3⁺ T cell infiltration in virus-associated solid tumors (VASTs) correlates with poor response to anti-PD-L1 therapy (avelumab) and reduced survival [1] [5].

Table 1: Impact of TIM-3/Gal-9 Axis in Disease Contexts

Disease ModelCell Type AffectedFunctional OutcomeClinical Relevance
HIV InfectionCD8⁺ T cellsImpaired cytotoxic molecule expressionDisease progression biomarker
VASTs (e.g., HNSCC)Tumor-infiltrating T cellsSynergistic exhaustion with PD-1/TIGITResistance to anti-PD-L1 therapy
Melanoma (mouse models)Terminally exhausted T cellsCaspase-dependent apoptosisReduced antitumor T cell survival

CD44 Interaction and Hyaluronic Acid Competition in Leukocyte Migration

Gal-9 binds CD44—a receptor for hyaluronic acid (HA)—to modulate leukocyte trafficking and differentiation:

  • Migration Regulation: Gal-9 competitively inhibits HA-CD44 binding, altering adhesion and chemotaxis of T cells and neutrophils [7] [9].
  • Treg Differentiation: The Gal-9/CD44 axis stabilizes FoxP3 expression, amplifying induced regulatory T cell (iTreg) suppressive activity in autoimmune settings [1] [9].
  • Signaling Dynamics: Gal-9 binding to CD44 activates Lck kinase and ZAP70, mimicking T-cell receptor (TCR) signaling and driving calcium flux independent of TIM-3 [9].

Dectin-1 Binding and Macrophage Polarization

Gal-9’s interaction with Dectin-1 (a C-type lectin receptor) reprograms macrophage phenotypes:

  • M2 Polarization: In colon cancer and peri-implantitis, Gal-9/Dectin-1 binding suppresses STAT1/miR-155/SOCS1 signaling, skewing macrophages toward tumor-promoting M2 states (e.g., elevated IL-10, arginase-1) [4] [6] [8].
  • Antimicrobial Defense: During Mycobacterium tuberculosis infection, Gal-9 binding to Dectin-1 on macrophages induces caspase-1-dependent IL-1β secretion, enhancing bactericidal activity [4].
  • Therapeutic Application: Exogenous Gal-9 prevents alveolar bone resorption in peri-implantitis by promoting M2 polarization, highlighting its reparative potential [8].

Table 2: Gal-9-Mediated Macrophage Polarization Outcomes

**Stimulus/ConditionSignaling PathwayMacrophage PhenotypeFunctional Consequence
Tumor MicroenvironmentDectin-1/STAT1/miR-155 inhibitionM2 (IL-10⁺, Arg-1⁺)Tumor growth promotion
M. tuberculosis infectionDectin-1/caspase-1/IL-1βPro-inflammatoryEnhanced bacterial clearance
Exogenous Gal-9 (peri-implantitis)UnclearM2 (tissue-reparative)Reduced bone resorption

Cross-Talk with PD-1, VISTA, and DR3 in Immune Checkpoint Regulation

Gal-9 interfaces with multiple checkpoint pathways through glycan-dependent interactions:

  • PD-1 Crosstalk: Gal-9 binds PD-1’s N116-glycan via its C-terminal carbohydrate-recognition domain (CRD), forming TIM-3/Gal-9/PD-1 lattices. This attenuates Gal-9/TIM-3-induced apoptosis, enhancing exhausted T cell persistence in tumors [5].
  • VISTA and DR3 Coordination: Gal-9 cooperates with VISTA (V-domain Ig suppressor of T cell activation) to inhibit T cell activation. It also binds death receptor 3 (DR3) on Tregs, amplifying their immunosuppressive capacity [5] [7].
  • Therapeutic Implications: Anti-Gal-9 antibodies expand TIM-3⁺ cytotoxic CD8⁺ T cells but concomitantly activate Tregs. Combining Gal-9 blockade with GITR agonists depletes Tregs, synergistically enhancing antitumor immunity [5].

Table 3: Gal-9 Interactions with Immune Checkpoint Molecules

**Interaction PartnerBinding Domain on Gal-9Functional ConsequenceTherapeutic Relevance
PD-1C-terminal CRDAttenuates TIM-3-mediated T cell apoptosisPromotes exhausted T cell survival
TIM-3Both CRDsInduces T cell exhaustion/apoptosisTarget for cancer immunotherapy
VISTAUnspecifiedSynergistic T cell inhibitionPotential dual-checkpoint blockade target
DR3UnspecifiedTreg activation and expansionRequires combinatorial targeting

Gal-9 emerges as a pleiotropic immune checkpoint modulator whose functions are context-dependent:

  • In cancer and chronic infections, it drives T cell exhaustion and immunosuppressive macrophage polarization via TIM-3, Dectin-1, and PD-1 interactions.
  • Its CD44 binding regulates leukocyte migration and Treg induction, implicating it in autoimmune resolution.
  • Combinatorial therapies targeting Gal-9 with complementary checkpoints (e.g., GITR agonists) may overcome resistance mechanisms in malignancies [5] [7] [9].

Properties

Product Name

Gal 9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.